ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure combines an imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at the 7-position, a sulfanyl-acetamido linker, and an ethyl benzoate ester moiety. The presence of the sulfanyl group enhances nucleophilicity and may influence binding interactions, while the benzoate ester improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-19(28)15-8-10-16(11-9-15)22-18(27)14-30-21-24-23-20-25(12-13-26(20)21)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUCYVXMBSQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the formation of the imidazole and triazole rings, followed by their functionalization and coupling with other molecular fragments. Common reagents include acyl chlorides, sulfonyl chlorides, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate:
- Anticancer Properties : The compound has shown promise as an anticancer agent. Research indicates that derivatives containing triazole rings exhibit antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .
- Anti-inflammatory Effects : this compound has been studied for its potential to inhibit inflammatory mediators. It may act by modulating pathways involved in inflammation and pain .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Compounds with similar triazole structures have been reported to exhibit activity against various bacterial and fungal strains .
Therapeutic Applications
Given its diverse biological activities, this compound is being investigated for several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Cancer Treatment | Targeting cancer cell proliferation |
| Pain Management | Inhibiting inflammatory pathways |
| Infection Control | Antimicrobial effects against resistant strains |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- In vitro Studies : Research demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- In vivo Models : Animal studies have shown promise in using this compound for reducing tumor size and improving survival rates in models of cancer .
Mechanism of Action
The mechanism of action of ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs: imidazo-triazole derivatives , sulfanyl-acetamido benzoates , and phenyl-substituted heterocycles . Below is a detailed analysis:
Imidazo-Triazole Derivatives
- Ethyl 4-(2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate (): This analog replaces the phenyl group with a 4-ethoxyphenyl substituent. Comparative studies suggest that the ethoxy variant exhibits reduced metabolic stability due to increased susceptibility to oxidative demethylation compared to the parent phenyl compound .
Tricyclic 5:7:5-Fused Diimidazo[4,5-d] Derivatives ():
These compounds lack the sulfanyl-acetamido linker but share fused imidazole-triazole cores. Their rigid tricyclic structure enhances binding affinity for kinase targets (e.g., EGFR) but compromises solubility. In contrast, the ethyl benzoate group in the target compound balances hydrophobicity and solubility .
Sulfanyl-Acetamido Benzoates
- Metsulfuron Methyl Ester ():
A sulfonylurea herbicide with a triazine ring instead of an imidazo-triazole. While both compounds feature sulfanyl linkers, metsulfuron’s triazine moiety confers herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s imidazo-triazole core is tailored for eukaryotic enzyme modulation (e.g., cyclooxygenase-2) .
Phenyl-Substituted Heterocycles
- 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one (): This compound shares a benzyl-substituted imidazole scaffold but lacks the triazole and sulfanyl groups. The absence of these features reduces its ability to form disulfide bonds or chelate metal ions, limiting its utility in redox-sensitive therapeutic contexts .
Mechanistic and Structural Insights
- Electronic Effects : The phenyl group in the target compound stabilizes the imidazo-triazole core via resonance, whereas ethoxy or methoxy substituents (as in analogs) introduce steric hindrance and alter electron density .
- Sulfanyl Linker: The –S– group in the acetamido bridge facilitates hydrogen bonding and disulfide exchange reactions, critical for reversible enzyme inhibition. This feature is absent in non-sulfanyl analogs, reducing their target residence time .
- Benzoate Ester : The ethyl ester enhances cell permeability but requires hydrolysis to the carboxylic acid for full activity, a process slower in the target compound compared to methyl esters (e.g., metsulfuron) .
Biological Activity
Ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that falls under the category of imidazole derivatives. This compound exhibits significant potential for various biological activities, particularly in pharmacology. Its structural features suggest that it may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving imidazole derivatives and benzoic acid derivatives. The synthesis typically requires careful control of reaction conditions, including pH and temperature, to optimize yield and selectivity. The key structural components include:
- Ethyl ester group
- Imidazole moiety
- Sulfanyl group
These features are crucial for the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures to this compound have shown promising anticancer activity. For example:
- Cytotoxic Activity : A study on related imidazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Compounds with similar triazole structures exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 69c | MCF-7 | 3.25 |
| 69b | Bel-7402 | 17.82 |
The proposed mechanism of action for this compound involves its interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The sulfanyl group may enhance the binding affinity due to its electron-donating properties .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Similar imidazole derivatives have been reported to inhibit the growth of various pathogenic bacteria .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazole derivatives:
- Cytotoxicity Evaluation : A recent study screened a library of imidazole derivatives against multiple cancer cell lines and found that certain compounds exhibited high cytotoxicity with IC50 values below 10 µM .
- Antimicrobial Screening : Another investigation into benzothioate derivatives derived from similar structures showed promising antibacterial activity compared to standard antibiotics like chloramphenicol .
- Pharmacological Applications : The unique structure of this compound suggests potential applications in drug design targeting various diseases due to its diverse biological activities .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
